molecular formula C14H8ClFN4OS B5314233 2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5314233
M. Wt: 334.8 g/mol
InChI Key: VVCJZHKEGUGILZ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is not well understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response. Inhibition of COX-2 enzyme results in the reduction of prostaglandin production, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). The compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-tumor activities. The compound has also shown potential as an antimicrobial agent. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to determine its toxicity and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. One direction could be to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction could be to study the mechanism of action of this compound in more detail to gain a better understanding of its anti-inflammatory and anti-cancer activities. Additionally, further studies could be conducted to determine the toxicity and pharmacokinetics of this compound to assess its potential as a drug candidate.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-chloro-4-fluoroaniline with 4-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with thiosemicarbazide in ethanol to obtain the final product. The yield of the synthesis method is reported to be around 70%.

Scientific Research Applications

2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promising results in various scientific research applications. It has been reported to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor activities. The compound has also shown potential as an antimicrobial agent and has been tested against various bacterial and fungal strains.

properties

IUPAC Name

2-chloro-4-fluoro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN4OS/c15-11-7-9(16)1-2-10(11)12(21)18-14-20-19-13(22-14)8-3-5-17-6-4-8/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCJZHKEGUGILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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